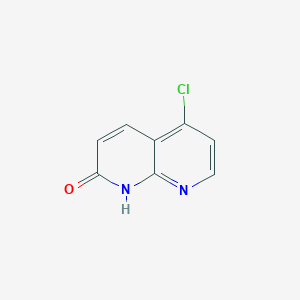

5-chloro-1,8-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,8-naphthyridin-5-one derivatives has been explored through various methods. One approach involves the DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one, leading to the formation of a novel derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) . Another synthesis route described the creation of a 1,8-naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction starting from 2-chloronicotinic acid . Additionally, 2-chloro-3-formyl-1,8-naphthyridine has been synthesized via a Vilsmeier-Haack type reaction, which served as a precursor for further novel 1,8-naphthyridine derivatives .

Molecular Structure Analysis

The structure of the synthesized MBCND was deduced from elemental analyses and spectral data, including IR, 1H NMR, and mass spectra. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of MBCND, and the total energy, energy of HOMO and LUMO, and Mulliken atomic charges were calculated . In another study, the structure of an unexpected compound formed during a synthesis reaction was confirmed by X-ray crystallography, providing insights into the molecular structure of 1,8-naphthyridin-5-one derivatives .

Chemical Reactions Analysis

The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles was investigated, revealing the different reactivity of the two chlorine atoms. This allowed for the synthesis of mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines under varying experimental conditions. A new rearrangement was observed during the synthesis of some diamino derivatives, leading to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the novel compound MBCND were analyzed through theoretical studies of the electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis. The electronic absorption spectra were measured in both polar and nonpolar solvents, and the observed bands were discussed with the help of TD-DFT calculations . Some of the newly synthesized 1,8-naphthyridine derivatives exhibited antibacterial activity, indicating potential applications in the medical field .

Applications De Recherche Scientifique

Antibacterial Activity and Efflux Pump Inhibition

Naphthyridines, particularly 1,8-naphthyridine sulfonamides including 5-chloro-1,8-naphthyridin-2(1H)-one derivatives, have been studied for their potential antibacterial activity. A notable application is their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. These compounds, through synergistic effects with standard antibiotics and ethidium bromide, suggest potential as agents to combat antibiotic resistance mechanisms in bacteria (Oliveira-Tintino et al., 2020).

Ligand Construction for Metal Complexes

5-Chloro-1,8-naphthyridin-2(1H)-one derivatives have also found applications in the construction of bridging ligands for metal complexes. The development of such ligands through methodologies like Stille coupling or Friedlander condensation enhances the study of metal-metal interactions and the electronic properties of metal complexes, which is significant in the field of inorganic chemistry and materials science (Singh & Thummel, 2009).

Organic Semiconductor Materials

The structural modification of 1,8-naphthyridine derivatives to create 4,8-substituted 1,5-naphthyridines has led to the development of novel multifunctional organic semiconductor materials. These materials exhibit promising opto-electrical properties and blue fluorescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2012).

Synthesis of Heterocyclic Compounds

5-Chloro-1,8-naphthyridin-2(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds. Through intramolecular 1,3-dipolar cycloaddition reactions and other synthetic methodologies, researchers have developed a range of derivatives with potential pharmaceutical applications. The versatility in synthesis and functionalization of these compounds underscores their importance in medicinal chemistry and drug development (Read & Ray, 1995).

Propriétés

IUPAC Name |

5-chloro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHDSAINCRHSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CC(=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,8-naphthyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)